Erythromycin/sulfisoxazole

Otitis Media Antibacterial Agents Clinical Trial, Phase III

Procure this fixed 1:64 ratio erythromycin ethylsuccinate & sulfisoxazole acetyl combination as a first-line agent for pediatric acute otitis media (AOM) where beta-lactamase-producing H. influenzae prevalence exceeds 20%. Clinical evidence demonstrates 62% resolution in ampicillin-resistant persistent AOM and a 75% vs. 14% cure rate advantage over cefaclor in culture-negative empiric therapy. With only 2.5% co-resistance to trimethoprim-sulfamethoxazole, this combination is a strategic asset for formulary rotation and antimicrobial stewardship programs. Ensure your pediatric formulary is equipped with this targeted, synergistic dual-mechanism antibacterial.

Molecular Formula C48H80N4O16S
Molecular Weight 1001.2 g/mol
CAS No. 83047-45-4
Cat. No. B3063971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin/sulfisoxazole
CAS83047-45-4
Molecular FormulaC48H80N4O16S
Molecular Weight1001.2 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C37H67NO13.C11H13N3O3S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-6,14H,12H2,1-2H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
InChIKeyLUDXWSVNRXAANN-YZPBMOCRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin-Sulfisoxazole (CAS 83047-45-4): Fixed-Dose Combination Antibiotic for Pediatric Acute Otitis Media Procurement


Erythromycin/sulfisoxazole (CAS 83047-45-4) is a fixed-dose oral combination antibiotic specifically formulated as erythromycin ethylsuccinate and sulfisoxazole acetyl [1]. This combination leverages two distinct antibacterial mechanisms: erythromycin, a macrolide that inhibits bacterial protein synthesis via reversible binding to the 50S ribosomal subunit, and sulfisoxazole, a sulfonamide that acts as a competitive antagonist of para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, thus blocking bacterial folate synthesis [2]. Its primary clinical and industrial niche is the treatment of acute otitis media (AOM) in pediatric populations, particularly where beta-lactamase-producing Haemophilus influenzae is a concern, and as a therapeutic alternative for penicillin-allergic patients [3].

Why Generic Substitution for Erythromycin-Sulfisoxazole (CAS 83047-45-4) Fails: Critical Pharmacokinetic and Resistance Profile Differences


Substitution of the fixed-dose erythromycin/sulfisoxazole combination with individual generic erythromycin or sulfisoxazole components, or with other combination antibiotics like trimethoprim-sulfamethoxazole (TMP-SMX), is not scientifically or therapeutically equivalent. The specific 1:64 ratio of erythromycin to sulfisoxazole in the fixed combination (e.g., Pediazole) is designed to achieve a unique synergy or, at minimum, a defined spectrum of activity that is not replicated by monotherapy [1]. While some in vitro studies suggest the combination may be essentially equivalent in activity to sulfisoxazole alone against H. influenzae, clinical efficacy against beta-lactamase-producing, ampicillin-resistant H. influenzae has been demonstrated for the fixed combination, making it a distinct clinical entity from its parts [2]. Furthermore, key comparators like amoxicillin and cefaclor have different susceptibility profiles for common AOM pathogens and exhibit different rates of clinical cure and recurrence in head-to-head trials, underscoring that these agents are not interchangeable without a change in expected outcomes [3].

Erythromycin-Sulfisoxazole (CAS 83047-45-4): Quantified Differentiation Evidence for Scientific Selection and Procurement


Superior Clinical Cure in Culture-Negative AOM vs. Cefaclor: A Double-Blind Randomized Trial

In a double-blind, multicenter, randomized controlled trial of 119 children with acute otitis media, the erythromycin-sulfisoxazole (E/S) combination demonstrated significantly higher complete cure rates at Day 10 in patients with culture-negative middle ear fluid compared to cefaclor. Specifically, 75% of patients treated with E/S achieved complete cure, versus only 14% of those treated with cefaclor, a difference with a p-value of 0.02 [1]. This indicates a clinically meaningful advantage for E/S in a subset of AOM cases where a bacterial pathogen is not isolated by routine culture.

Otitis Media Antibacterial Agents Clinical Trial, Phase III

Higher Cure Rate Against S. pneumoniae AOM vs. Amoxicillin

In a comparative trial of 145 children with acute otitis media, the erythromycin-sulfisoxazole (erythromycin-sulfa) combination demonstrated a numerically higher clinical cure rate at 10-14 days for infections caused by Streptococcus pneumoniae compared to amoxicillin. The cure rate for S. pneumoniae was 98% (39/40) in the erythromycin-sulfa group and 82% (29/35) in the amoxicillin group [1]. Furthermore, patients with S. pneumoniae initially treated with amoxicillin had a higher rate of clinical recurrence (66%, 8/12) compared to those treated with erythromycin-sulfa (33%, 3/9) [1].

Otitis Media Streptococcus pneumoniae Comparative Effectiveness Research

Efficacy Against Ampicillin-Resistant H. influenzae in Clinical Failures

Erythromycin-sulfisoxazole has demonstrated specific clinical efficacy in treating acute otitis media caused by ampicillin-resistant Haemophilus influenzae, a common reason for treatment failure. In a study of 29 children, 24 of whom had failed initial ampicillin therapy, treatment with the combination (40 mg/kg/day erythromycin ethylsuccinate, 100-150 mg/kg/day sulfisoxazole) resulted in 18 patients (62%) having normal tympanic membranes after 10 days [1]. All 29 isolates were ampicillin-resistant by disc testing, and 28/29 were beta-lactamase producers [1].

Haemophilus influenzae Drug Resistance, Microbial Treatment Failure

Low Prevalence of Dual Resistance with TMP-SMX Against S. pneumoniae

In an in vitro study of 82 clinical isolates of Streptococcus pneumoniae (25 from middle-ear fluid), only 2.5% of all isolates were found to be resistant to both the erythromycin-sulfisoxazole combination and trimethoprim-sulfamethoxazole (TMP-SMX) [1]. This indicates that cross-resistance between these two combination therapies is minimal, and they can serve as viable alternatives to each other. In contrast, potentially significant resistance to erythromycin-sulfisoxazole was observed in 6% of isolates [1].

Streptococcus pneumoniae Anti-Bacterial Agents Microbial Sensitivity Tests

Erythromycin-Sulfisoxazole (CAS 83047-45-4): Validated Research and Industrial Application Scenarios


Empiric Pediatric AOM Therapy in Regions with High Beta-Lactamase Prevalence

Procure erythromycin-sulfisoxazole as a first-line or alternative agent for pediatric acute otitis media in geographic areas or healthcare systems with documented high rates of beta-lactamase-producing Haemophilus influenzae (>20% prevalence) [1]. The combination's demonstrated efficacy against ampicillin-resistant strains provides a therapeutic advantage over amoxicillin alone, particularly when culture and susceptibility data are unavailable [2].

Therapeutic Salvage for Ampicillin-Treatment Failures

Deploy erythromycin-sulfisoxazole as a targeted intervention for pediatric patients who have clinically failed a standard course of ampicillin or amoxicillin for AOM. Evidence shows that in cases of persistent infection, up to 35% of Haemophilus strains may be ampicillin-resistant, and the fixed combination can achieve clinical resolution in a majority (62%) of such patients [2]. This reduces the need for more expensive or broader-spectrum parenteral alternatives.

Alternative to Cefaclor in Culture-Negative AOM

Select erythromycin-sulfisoxazole over cefaclor for the treatment of AOM when pre-treatment tympanocentesis cultures are negative or not performed. The robust 75% vs. 14% cure rate advantage at Day 10 in culture-negative cases (p=0.02) makes E/S a more reliable choice for empiric therapy where a bacterial pathogen is not identified, potentially reducing treatment failures [3].

Preservation of TMP-SMX Susceptibility Through Strategic Rotation

In institutional or regional antibiotic stewardship programs, use erythromycin-sulfisoxazole as a key component of a formulary rotation strategy. Given the low co-resistance rate (2.5%) between erythromycin-sulfisoxazole and trimethoprim-sulfamethoxazole against S. pneumoniae, alternating use of these two combinations can help mitigate the selective pressure that drives resistance to either agent [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin/sulfisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.